molecular formula C10H17F3N2O4S B6208928 2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid CAS No. 2703780-19-0

2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid

Cat. No.: B6208928
CAS No.: 2703780-19-0
M. Wt: 318.3
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Description

2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction between a diazaspiro nonane ring and a methanesulfonyl group, with trifluoroacetic acid as a counterion. Its distinct structure makes it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Trifluoroacetic Acid Salt: The final step involves the treatment of the spirocyclic compound with trifluoroacetic acid to form the trifluoroacetic acid salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the diazaspiro nonane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various hydrogenated or ring-opened products.

Scientific Research Applications

2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential lead compound in drug discovery.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-methanesulfonyl-2,6-diazaspiro[3.5]nonane: Lacks the trifluoroacetic acid counterion, which can affect its solubility and reactivity.

    2,6-diazaspiro[3.5]nonane: Lacks both the methanesulfonyl group and the trifluoroacetic acid counterion, resulting in different chemical properties and reactivity.

    2-methanesulfonyl-2,6-diazaspiro[3.5]octane: A similar spirocyclic compound with a different ring size, which can influence its chemical behavior and applications.

Uniqueness

2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid is unique due to its combination of a spirocyclic core, a methanesulfonyl group, and a trifluoroacetic acid counterion. This combination imparts distinct chemical properties, making it valuable in various research and industrial contexts.

Properties

CAS No.

2703780-19-0

Molecular Formula

C10H17F3N2O4S

Molecular Weight

318.3

Purity

95

Origin of Product

United States

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